[(Tetradecan-2-yl)selanyl]benzene
Description
[(Tetradecan-2-yl)selanyl]benzene (C₆H₅-Se-C₁₄H₂₉) is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group bonded to a tetradecan-2-yl chain. This structure combines the aromatic properties of benzene with the redox-active selenium atom, making it relevant in materials science, catalysis, and biomedical applications. The tetradecan-2-yl chain introduces significant hydrophobicity, influencing its solubility and aggregation behavior in organic matrices.
Properties
CAS No. |
89357-91-5 |
|---|---|
Molecular Formula |
C20H34Se |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tetradecan-2-ylselanylbenzene |
InChI |
InChI=1S/C20H34Se/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
InChI Key |
WOMVQNKAWQUKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)selanyl]benzene typically involves the reaction of a benzene derivative with a tetradecan-2-ylselanyl reagent. One common method is the Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with the tetradecan-2-ylselanyl group in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of [(Tetradecan-2-yl)selanyl]benzene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Tetradecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the selenide group to a selenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Selenols and other reduced forms.
Substitution: Brominated benzene derivatives and other substituted products.
Scientific Research Applications
[(Tetradecan-2-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Tetradecan-2-yl)selanyl]benzene involves its interaction with molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Substituent Effects : The tetradecan-2-yl group in [(Tetradecan-2-yl)selanyl]benzene reduces π-conjugation compared to halogenated analogs (e.g., 4-bromobenzyl or 4-chlorophenyl derivatives), which exhibit stronger electron-withdrawing effects .
- Redox Activity : Selenium in [(Tetradecan-2-yl)selanyl]benzene likely participates in redox reactions, similar to 4-((4-bromobenzyl)selanyl)aniline, where selenium mediates electron transfer in cytotoxicity assays .
Reactivity and Stability
Table 2: Comparative Reactivity Under Electron Stimulation
Key Observations :
- Mechanistic Divergence : Unlike benzene, which undergoes DD as the primary fragmentation pathway under electron impact (yielding C₆H₅⁺/C₆H₃⁻), [(Tetradecan-2-yl)selanyl]benzene is expected to exhibit dissociative electron attachment (DEA) due to the polarizable Se atom, generating selenium-centered ions .
- Stability : The long alkyl chain in [(Tetradecan-2-yl)selanyl]benzene may stabilize transient negative ions (TNIs) during DEA, reducing fragmentation yields compared to halogenated analogs like 4-((4-bromobenzyl)selanyl)aniline .
Table 3: Functional Comparisons
Key Observations :
- Material Behavior: [(Tetradecan-2-yl)selanyl]benzene’s hydrophobicity favors monolayer formation on metal surfaces (e.g., Pt), analogous to benzene adsorption studies .
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